molecular formula C11H16N2O4 B7554422 2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid

2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid

Cat. No. B7554422
M. Wt: 240.26 g/mol
InChI Key: QSKFIVZTIOYVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid, also known as MOAA, is a synthetic compound that has been extensively studied for its potential use in scientific research. MOAA is a derivative of the amino acid glycine and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid acts as a competitive antagonist at the glycine binding site on the NMDA receptor. This binding prevents the activation of the receptor by glycine, which leads to a decrease in the activity of the receptor. This modulation of NMDA receptor activity has been shown to have a range of effects on neuronal function and may be responsible for the observed effects of 2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid on neurotransmission and behavior.
Biochemical and Physiological Effects
2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid has been shown to have a range of biochemical and physiological effects. In addition to its effects on the NMDA receptor, 2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid has been shown to modulate the activity of other neurotransmitter systems, including the dopamine and serotonin systems. 2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also has a well-defined mechanism of action, which makes it a useful tool for studying the NMDA receptor and other neurotransmitter systems. However, 2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid also has some limitations. It is a synthetic compound that may not accurately reflect the activity of endogenous glycine in vivo. Additionally, the effects of 2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid may be influenced by factors such as pH and temperature, which can make interpretation of results more complex.

Future Directions

There are several areas of future research that could be explored with 2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid. One area of interest is in the study of the role of the NMDA receptor in neurological disorders such as Alzheimer's disease and schizophrenia. 2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid may be a useful tool for studying the effects of NMDA receptor modulation on these disorders. Additionally, the effects of 2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid on other neurotransmitter systems, such as the dopamine and serotonin systems, could be further explored. Finally, the pharmacokinetics and pharmacodynamics of 2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid could be studied to better understand its potential use as a therapeutic agent.
Conclusion
In conclusion, 2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid is a synthetic compound that has been extensively studied for its potential use in scientific research. 2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid has a well-defined mechanism of action and has been shown to have a range of biochemical and physiological effects. While 2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid has several advantages for use in lab experiments, it also has some limitations that must be considered. Future research could explore the potential use of 2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid in the treatment of neurological disorders and further elucidate its effects on neurotransmitter systems.

Synthesis Methods

2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid can be synthesized using a multistep process that involves the reaction of glycine with various reagents. One common method involves the reaction of glycine with 3-methyl-2-oxazolidinone to form a protected glycine derivative. This derivative is then reacted with 2-methylpropylamine to form 2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid.

Scientific Research Applications

2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of neurotransmitters and their receptors. 2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. 2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

2-[(3-methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-7(2)5-13(6-10(14)15)11(16)9-4-8(3)12-17-9/h4,7H,5-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKFIVZTIOYVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isobutyl-N-(3-methylisoxazole-5-carbonyl)glycine

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